molecular formula C14H16NPS B12667469 N,N-dimethyl-P,P-diphenylphosphinothioic amide CAS No. 17513-68-7

N,N-dimethyl-P,P-diphenylphosphinothioic amide

Cat. No.: B12667469
CAS No.: 17513-68-7
M. Wt: 261.32 g/mol
InChI Key: LWSCOQLJATUVES-UHFFFAOYSA-N
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Description

N,N-Dimethyl-P,P-diphenylphosphinothioic amide is an organophosphorus compound characterized by the presence of a phosphinothioic group bonded to a dimethylamino group and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-P,P-diphenylphosphinothioic amide typically involves the reaction of diphenylphosphinothioic chloride with dimethylamine. The reaction is carried out in an inert atmosphere, often using solvents such as diethyl ether or tetrahydrofuran. The reaction conditions usually require low temperatures to prevent decomposition of the reactants and to ensure high yields.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-P,P-diphenylphosphinothioic amide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinothioic group to a phosphine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.

Major Products:

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphinothioic amides.

Scientific Research Applications

N,N-Dimethyl-P,P-diphenylphosphinothioic amide has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dimethyl-P,P-diphenylphosphinothioic amide involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, influencing various biochemical pathways. Its phosphinothioic group can undergo redox reactions, affecting cellular redox states and signaling pathways.

Comparison with Similar Compounds

  • N,N-Dimethyl-P,P-diphenylphosphinous amide
  • N,N-Dimethyl-p-phenylenediamine dihydrochloride

Comparison: N,N-Dimethyl-P,P-diphenylphosphinothioic amide is unique due to its phosphinothioic group, which imparts distinct chemical reactivity compared to similar compounds. Its ability to undergo redox reactions and form stable complexes with metal ions sets it apart from other phosphinous amides and diamines.

Properties

CAS No.

17513-68-7

Molecular Formula

C14H16NPS

Molecular Weight

261.32 g/mol

IUPAC Name

N-diphenylphosphinothioyl-N-methylmethanamine

InChI

InChI=1S/C14H16NPS/c1-15(2)16(17,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3

InChI Key

LWSCOQLJATUVES-UHFFFAOYSA-N

Canonical SMILES

CN(C)P(=S)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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